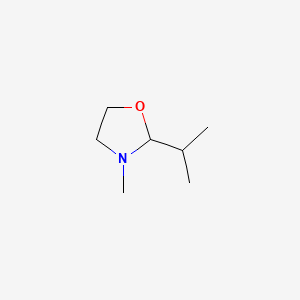
2-Isopropyl-3-methyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-3-methyloxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of an isopropyl group at the second position and a methyl group at the third position of the oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isopropyl-3-methyloxazolidine can be synthesized through the condensation of 2-amino-2-methyl-1-propanol with formaldehyde. The reaction typically occurs under mild acidic conditions, which facilitate the formation of the oxazolidine ring. The general reaction scheme is as follows:
2-Amino-2-methyl-1-propanol+Formaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-3-methyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-3-methyloxazolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-isopropyl-3-methyloxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidine: The parent compound without any substituents.
2-Methyl-3-phenyl-oxazolidine: A similar compound with a phenyl group at the third position.
2-Isopropyl-3-phenyl-oxazolidine: A compound with both isopropyl and phenyl groups.
Uniqueness
2-Isopropyl-3-methyloxazolidine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both isopropyl and methyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
CAS-Nummer |
51439-17-9 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
3-methyl-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-8(3)4-5-9-7/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
MWICJTMFJMAWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1N(CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
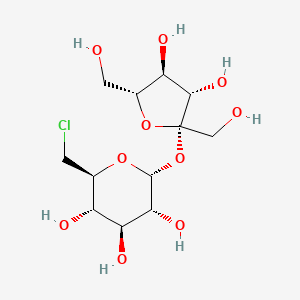
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
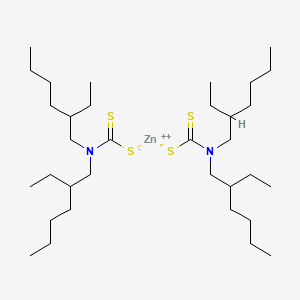
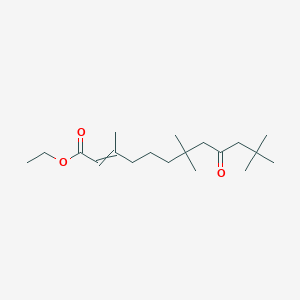

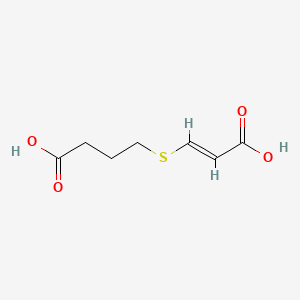
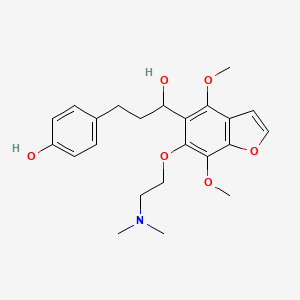


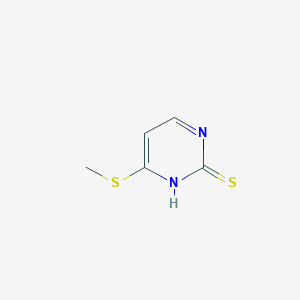
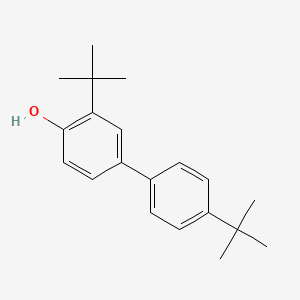
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
